molecular formula C13H13N5OS B14140532 4-amino-3-[(4-methyl-2-quinolinyl)oxymethyl]-1H-1,2,4-triazole-5-thione CAS No. 203000-94-6

4-amino-3-[(4-methyl-2-quinolinyl)oxymethyl]-1H-1,2,4-triazole-5-thione

Katalognummer: B14140532
CAS-Nummer: 203000-94-6
Molekulargewicht: 287.34 g/mol
InChI-Schlüssel: SZABSSBFMHVARC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-amino-3-[(4-methyl-2-quinolinyl)oxymethyl]-1H-1,2,4-triazole-5-thione is a complex organic compound with the molecular formula C13H13N5OS. This compound is known for its unique structure, which combines a triazole ring with a quinoline moiety, making it a subject of interest in various fields of scientific research .

Vorbereitungsmethoden

The synthesis of 4-amino-3-[(4-methyl-2-quinolinyl)oxymethyl]-1H-1,2,4-triazole-5-thione typically involves multiple steps. One common synthetic route includes the reaction of 4-methyl-2-quinolinecarboxaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized under acidic conditions to yield the desired triazole-thione compound . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.

Analyse Chemischer Reaktionen

4-amino-3-[(4-methyl-2-quinolinyl)oxymethyl]-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

4-amino-3-[(4-methyl-2-quinolinyl)oxymethyl]-1H-1,2,4-triazole-5-thione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.

    Industry: It is used in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 4-amino-3-[(4-methyl-2-quinolinyl)oxymethyl]-1H-1,2,4-triazole-5-thione involves its interaction with biological macromolecules. The compound can bind to DNA, interfering with replication and transcription processes. It may also inhibit specific enzymes involved in cell division, leading to cell cycle arrest and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Similar compounds include other triazole derivatives and quinoline-based molecules. Compared to these compounds, 4-amino-3-[(4-methyl-2-quinolinyl)oxymethyl]-1H-1,2,4-triazole-5-thione is unique due to its combined triazole-quinoline structure, which imparts distinct chemical and biological properties. Some similar compounds are:

Eigenschaften

CAS-Nummer

203000-94-6

Molekularformel

C13H13N5OS

Molekulargewicht

287.34 g/mol

IUPAC-Name

4-amino-3-[(4-methylquinolin-2-yl)oxymethyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C13H13N5OS/c1-8-6-12(15-10-5-3-2-4-9(8)10)19-7-11-16-17-13(20)18(11)14/h2-6H,7,14H2,1H3,(H,17,20)

InChI-Schlüssel

SZABSSBFMHVARC-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC2=CC=CC=C12)OCC3=NNC(=S)N3N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.